molecular formula C12H20Cl2N4O B1465228 6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride CAS No. 1311315-86-2

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

Cat. No.: B1465228
CAS No.: 1311315-86-2
M. Wt: 307.22 g/mol
InChI Key: SYBDXWKSVIAUMD-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22 g/mol. The purity is usually 95%.
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Biological Activity

6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a morpholine group and a carboximidamide functional group. Its molecular formula is C10H16Cl2N4OC_{10}H_{16}Cl_2N_4O with a molecular weight of 279.17 g/mol. The presence of the dimethyl substitution on the morpholine ring potentially alters its biological interactions compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest its potential application in drug development targeting various diseases, including cancer.

The compound's biological activity can be attributed to its ability to interact with specific biological macromolecules. It may act as an inhibitor for certain enzymes or receptors, which is critical for therapeutic applications. For instance, similar compounds have shown efficacy as tyrosine kinase inhibitors against the c-Met enzyme, highlighting the potential of this class of compounds in oncology .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds, providing insights into the potential of this compound:

  • Tyrosine Kinase Inhibition : A study on pyridazinone derivatives demonstrated significant inhibitory activity against c-Met, suggesting that structurally similar compounds could exhibit comparable effects .
  • Anticancer Activity : Research has indicated that morpholino-pyridine derivatives can inhibit cell proliferation in gastric cancer cell lines. This suggests that 6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide may also possess anticancer properties .
  • Computational Modeling : Computational studies have been employed to predict the interaction of these compounds with target proteins, aiding in the design of more effective derivatives .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesNotable Activities
6-(Morpholin-4-yl)pyridine-3-carboximidamide dihydrochlorideMorpholine group and carboximidamideIntermediate in drug synthesis
This compoundDimethyl substitution on morpholinePotentially altered biological activity
Pyridine-2,6-bis(carboximidamide) dihydrochlorideBis-substituted pyridine structureBroader spectrum of activity

Properties

IUPAC Name

6-(2,5-dimethylmorpholin-4-yl)pyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-8-7-17-9(2)6-16(8)11-4-3-10(5-15-11)12(13)14;;/h3-5,8-9H,6-7H2,1-2H3,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBDXWKSVIAUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)C2=NC=C(C=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
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6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride
Reactant of Route 6
6-(2,5-Dimethylmorpholin-4-yl)pyridine-3-carboximidamide dihydrochloride

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